2-(1-Benzothiophen-4-YL)acetonitrile
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Overview
Description
2-(1-Benzothiophen-4-YL)acetonitrile is an organic compound with the molecular formula C10H7NS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-4-YL)acetonitrile typically involves the reaction of benzothiophene with acetonitrile under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
2-(1-Benzothiophen-4-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-4-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzothiophen-2-YL)acetonitrile
- 2-(1-Benzothiophen-3-YL)acetonitrile
- 2-(1-Benzothiophen-5-YL)acetonitrile
Uniqueness
2-(1-Benzothiophen-4-YL)acetonitrile is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and properties. This uniqueness makes it valuable for certain applications where other isomers may not be as effective .
Properties
Molecular Formula |
C10H7NS |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)acetonitrile |
InChI |
InChI=1S/C10H7NS/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4H2 |
InChI Key |
FJJKASWYLULLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC#N |
Origin of Product |
United States |
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